molecular formula C22H20N4O B11186787 2-methyl-3-phenyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

2-methyl-3-phenyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11186787
M. Wt: 356.4 g/mol
InChI Key: IBQAPOXXZMNSGA-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of pyrazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazoloquinazoline core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available starting materials. One common approach includes the cyclization of appropriate intermediates under specific conditions to form the pyrazoloquinazoline core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-methyl-3-phenyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinazoline derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 2-methyl-3-phenyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one lies in its specific substituents and the resulting biological activities. The presence of the pyridin-3-yl group, in particular, may confer unique binding properties and biological effects compared to other similar compounds .

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

2-methyl-3-phenyl-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H20N4O/c1-14-19(15-7-3-2-4-8-15)22-24-17-10-5-11-18(27)20(17)21(26(22)25-14)16-9-6-12-23-13-16/h2-4,6-9,12-13,21,24H,5,10-11H2,1H3

InChI Key

IBQAPOXXZMNSGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C3=C(CCCC3=O)NC2=C1C4=CC=CC=C4)C5=CN=CC=C5

Origin of Product

United States

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